Product packaging for 3-Amino-2,3-diphenylacrylonitrile(Cat. No.:CAS No. 41278-43-7)

3-Amino-2,3-diphenylacrylonitrile

Cat. No.: B12643789
CAS No.: 41278-43-7
M. Wt: 220.27 g/mol
InChI Key: KEKPTCUUOVEUNV-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-2,3-diphenylacrylonitrile (CAS#: 19389-49-2) is a chemical compound with the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol . It belongs to the class of diphenylacrylonitrile derivatives, a scaffold recognized for its utility in medicinal chemistry and materials science. While specific biological data for this exact compound is limited, structurally related diphenylacrylonitrile analogs have demonstrated significant research value in several areas. One primary research application for diphenylacrylonitrile derivatives is in the development of potential therapeutic agents. For instance, certain diphenyl acrylonitrile compounds have been identified to promote adult hippocampal neurogenesis, showing promise for the treatment of neurodegenerative diseases and as potential antidepressants . Other (Z)-2,3-diphenylacrylonitrile analogs have exhibited potent cytotoxic activities against a range of human cancer cell lines, including ovarian, colon, and skin cancers, suggesting their value as scaffolds in anti-cancer research . Furthermore, various phenylacrylonitrile derivatives have been synthesized and shown to reduce cell viability in human breast cancer cell lines (MCF-7) . Beyond pharmacology, the diphenylacrylonitrile core is a valuable building block in materials science. Derivatives incorporating this structure are used to construct fluorescent liquid crystals and aggregation-induced emission (AIE) materials, which have applications in organic light-emitting diodes (OLEDs) and optical sensing . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B12643789 3-Amino-2,3-diphenylacrylonitrile CAS No. 41278-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41278-43-7

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

(E)-3-amino-2,3-diphenylprop-2-enenitrile

InChI

InChI=1S/C15H12N2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,17H2/b15-14-

InChI Key

KEKPTCUUOVEUNV-PFONDFGASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2,3 Diphenylacrylonitrile and Its Analogs

Classical Linear Organic Synthesis Techniques

Traditional synthetic methods remain fundamental in the preparation of diphenylacrylonitrile frameworks. These techniques are well-established and offer robust and versatile routes to the target compounds.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of diphenylacrylonitriles. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of 3-Amino-2,3-diphenylacrylonitrile (B12643810) synthesis, this typically involves the reaction of a substituted benzaldehyde (B42025) with an active methylene (B1212753) nitrile, such as malononitrile (B47326), in the presence of a basic catalyst. nih.govresearchgate.net

The choice of catalyst is crucial and can range from weak bases like primary and secondary amines (e.g., piperidine) to more complex systems. wikipedia.orgsigmaaldrich.com The reaction is generally initiated by the deprotonation of the active methylene compound by the base, forming a carbanionic intermediate which then attacks the carbonyl carbon of the aldehyde. nih.gov Subsequent elimination of a water molecule leads to the formation of the diphenylacrylonitrile product. wikipedia.org

Research has demonstrated the use of various catalytic systems to facilitate the Knoevenagel condensation for producing related structures. For instance, amino-bifunctional frameworks have been shown to be efficient catalysts under mild conditions. nih.gov The table below summarizes representative examples of Knoevenagel condensation reactions for the synthesis of related acrylonitrile (B1666552) derivatives.

Aldehyde/KetoneActive Methylene CompoundCatalystSolventConditionsYield (%)Ref
BenzaldehydeMalononitrileAmino-bifunctional frameworkEthanol (B145695)Room Temp, 5 minHigh nih.gov
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolNot specifiedNot specified wikipedia.org
Various aldehydesMalononitrile or Ethyl cyanoacetateEthylenediammonium diacetate (EDDA)[bmim]BF4 (ionic liquid)Not specifiedHigh organic-chemistry.org
Aromatic aldehydesMalononitrileOnion extractEthanolRoom TempGood to Excellent researchgate.net

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.orgorganic-chemistry.org

Acyl isothiocyanates are highly reactive intermediates that serve as versatile precursors in the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. arkat-usa.orgresearchgate.net These reagents possess two electrophilic carbon centers, making them susceptible to reactions with a wide range of nucleophiles. arkat-usa.org While a direct synthesis of this compound using acyl isothiocyanates is not prominently documented, their reactivity profile suggests potential pathways for the synthesis of its analogs, particularly thiourea (B124793) derivatives. rsc.org

The reaction of an acyl isothiocyanate with an amine, for example, readily forms an N-acylthiourea. This functionality could be incorporated into a diphenylacrylonitrile scaffold. For instance, reacting an amino-substituted diphenylacrylonitrile with an acyl isothiocyanate would yield the corresponding acylthiourea derivative. A recent study detailed the synthesis of cis-3-aroyl-thiourea-β-lactams through the reaction of aroyl isothiocyanates with cis-3-amino-β-lactams, highlighting the utility of this approach in creating complex molecules. rsc.org

The general reactivity of acyl isothiocyanates is summarized in the table below:

ReactantAcyl IsothiocyanateProduct TypeRef
5-amino-3-methyl-(1H)-pyrazoleAroyl isothiocyanatesThioureas arkat-usa.org
2-hydrazinylethanolAcyl isothiocyanates1,2,4-triazole-3-thiones arkat-usa.org
cis-3-amino-β-lactamsAroyl isothiocyanatescis-3-aroyl-thiourea-β-lactams rsc.org

The synthesis of various arylacrylonitrile architectures often employs multicomponent condensation reactions. For example, the synthesis of amino-3,5-dicyanopyridine derivatives can be achieved through a multicomponent reaction of malononitrile, hydrogen sulfide, an appropriate aldehyde, and a halide in the presence of a catalyst like triethylamine. nih.gov This approach initially forms a cyanothioacetamide which then undergoes a Knoevenagel condensation with the aldehyde. nih.gov

Another example is the synthesis of 2,3-diphenyl acrylonitrile derivatives bearing halogen substituents, which have been prepared and evaluated for their biological activity. nih.gov These syntheses demonstrate the versatility of the fundamental acrylonitrile scaffold and the ability to introduce a wide range of functional groups onto the aromatic rings.

Microwave-Assisted Synthetic Protocols for Acrylonitrile Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netsemanticscholar.org This technology has been successfully applied to the synthesis of various acrylonitrile derivatives.

For instance, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, can be significantly expedited using microwave irradiation. organic-chemistry.org A study reported that the microwave-assisted Gewald reaction of arylacetaldehydes, activated nitriles, sulfur, and morpholine (B109124) in ethanol produced 5-substituted-2-aminothiophenes in just 20 minutes at 70°C, compared to 4 hours with conventional heating. organic-chemistry.org Similarly, microwave irradiation has been employed in the synthesis of 3-aminoindole-2-carbonitriles from anthranilonitriles. epa.gov

The advantages of microwave-assisted synthesis in this context are summarized below:

ReactionConventional HeatingMicrowave-AssistedRef
Biginelli reaction for 2-thioxopyrimidines10 hours10 minutes semanticscholar.org
Gewald reaction for 2-aminothiophenes4 hours20 minutes organic-chemistry.org
Synthesis of 2-aminothiophene-3-carboxylic acid derivativesNot specified2 minutes researchgate.net

Stereoselective Synthesis of Acrylonitrile-Based Scaffolds

The stereochemistry of the double bond in acrylonitrile derivatives is a critical aspect, as E and Z isomers can exhibit different physical, chemical, and biological properties. Therefore, the development of stereoselective synthetic methods is of significant importance.

In many Knoevenagel-type reactions, the initial product may be a mixture of E and Z isomers. wikipedia.org However, under thermodynamic control, the reaction can often be driven towards the more stable isomer. The stereochemical outcome can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

When chiral centers are present in the reactants or when a chiral catalyst is used, the formation of diastereomers is possible. Diastereoselective synthesis aims to control the formation of these stereoisomers. For example, a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved with a diastereomeric ratio of approximately 98:2 using a ketoreductase (KRED) catalyzed reaction. nih.gov

In the context of acrylonitrile synthesis, if one of the phenyl groups in this compound were to bear a chiral substituent, diastereoselective pathways would become relevant. The principles of stereocontrol seen in aldol (B89426) and related condensation reactions would apply, where the facial selectivity of the nucleophilic attack on the carbonyl group determines the resulting stereochemistry. While specific studies on the diastereoselective synthesis of this compound are not widely reported, the synthesis of other complex molecules often relies on controlling such stereochemical outcomes. For instance, diastereoselective protocols have been developed for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives through the condensation of an imine with a silylketene acetal, where the choice of acidic or basic conditions dictates the diastereoselectivity. nih.gov

Catalytic Syntheses Involving Acrylonitrile Intermediates

Catalytic methods offer elegant and efficient pathways to complex molecules. For the synthesis of substituted acrylonitriles, transition metal catalysis has emerged as a powerful tool, enabling reactions that were previously challenging.

A sophisticated approach to the synthesis of complex alkenes involves the activation and functionalization of the carbon-cyano (C-CN) bond in nitriles. snnu.edu.cn This bond is typically robust, but transition metal catalysts can facilitate its cleavage, allowing the cyano group to act as a leaving group in cross-coupling reactions. snnu.edu.cn This process, known as decyanative functionalization, has been successfully applied to the synthesis of various unsaturated compounds.

Rhodium-based catalysts, in particular, have shown significant promise in this area. researchgate.net For instance, the rhodium-catalyzed silylation of aryl and alkenyl cyanides demonstrates the feasibility of C-CN bond cleavage and the introduction of a new functional group. researchgate.netresearchgate.net This concept can be extended to decyanative alkenylation, a reaction type that would be highly valuable for synthesizing polysubstituted acrylonitriles. A proposed rhodium-catalyzed Mizoroki-Heck type reaction of nitriles illustrates the potential for creating complex alkene structures through the cleavage of C-C bonds. acs.org

A plausible synthetic route to a this compound analog using this methodology could involve the reaction of an α,β-unsaturated nitrile with an arylating agent in the presence of a rhodium catalyst. The key step would be the oxidative addition of the rhodium complex to the C-CN bond, followed by insertion of the alkene and reductive elimination.

Table 1: Proposed Rhodium-Catalyzed Decyanative Alkenylation

EntryCatalyst SystemSubstrate 1Substrate 2Product
1[Rh(cod)Cl]2 / ligand2-Amino-3-phenyl-2-butenenitrilePhenylboronic acidThis compound

This table represents a proposed reaction scheme based on established principles of rhodium catalysis and is for illustrative purposes.

The development of such catalytic systems is ongoing, with research focusing on improving catalyst efficiency, expanding the substrate scope, and understanding the reaction mechanisms. researchgate.netnih.gov

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling, which contributes to more sustainable and cost-effective processes. youtube.comyoutube.com In the context of synthesizing substituted acrylonitriles, heterogeneous catalysts can be employed to facilitate key bond-forming reactions, such as Michael additions to acrylonitrile precursors.

The thia-Michael reaction, for example, has been successfully performed under solvent-free conditions using Amberlyst® A21, a recyclable heterogeneous catalyst. mdpi.com This demonstrates the potential of solid-supported catalysts in promoting additions to α,β-unsaturated nitriles. A similar strategy could be envisioned for the synthesis of precursors to this compound, where a suitable nucleophile is added to a substituted acrylonitrile.

For instance, a solid acid or base catalyst could facilitate the alkylation of a benzyl (B1604629) cyanide derivative with a phenyl-substituted acrylonitrile intermediate. The use of a heterogeneous catalyst would simplify the work-up procedure and allow for the reuse of the catalyst, aligning with the principles of green chemistry.

Table 2: Potential Heterogeneous Catalytic Systems for Acrylonitrile Alkylation

EntryCatalystReaction TypeSubstrate 1Substrate 2
1Amberlyst® A21 (Basic Resin)Michael AdditionBenzylamine2-Phenylacrylonitrile
2Montmorillonite K10 (Acidic Clay)Friedel-Crafts AlkylationBenzene2-Amino-3-chloroacrylonitrile

This table illustrates potential applications of heterogeneous catalysis in the synthesis of acrylonitrile derivatives, based on known reactivity patterns.

Research in this area focuses on developing robust and selective heterogeneous catalysts for C-C bond formation, which are crucial for the construction of the this compound scaffold. acs.org

Exploration of Novel Precursors and Synthetic Building Blocks for Acrylonitriles

The innovation in synthetic chemistry often lies in the discovery and utilization of novel precursors and building blocks that open up new reaction pathways. mdpi.com For the synthesis of this compound, several approaches utilizing unique starting materials have been explored.

One of the most classic and effective methods for the synthesis of β-enaminonitriles is the Thorpe-Ziegler reaction. numberanalytics.comchem-station.comwikipedia.org This reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orgyoutube.com An intermolecular Thorpe reaction between two different nitrile precursors could be a direct route to the this compound core. For example, the base-catalyzed condensation of benzyl cyanide with another molecule of a substituted benzyl cyanide could yield the desired product. The mechanism involves the deprotonation of one nitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbon of the second nitrile.

Another innovative approach involves multicomponent reactions. For example, the synthesis of amino-3,5-dicyanopyridine derivatives can be achieved through a one-pot condensation of malononitrile, an aldehyde, and a sulfur source. nih.gov This highlights the power of multicomponent strategies to rapidly assemble complex molecules from simple starting materials. A similar strategy could be adapted for the synthesis of this compound by carefully selecting the appropriate building blocks.

Furthermore, the development of novel building blocks, such as functionalized aziridines, can provide new entries into the synthesis of amino-functionalized compounds. mdpi.com The regioselective ring-opening of an appropriately substituted aziridine-2-carbonitrile (B1606757) could provide a pathway to the desired 3-aminoacrylonitrile structure.

Table 3: Novel Precursors and Building Blocks

Precursor/Building BlockSynthetic StrategyKey Intermediate
Benzyl Cyanide & Substituted Benzyl CyanideThorpe Reactionβ-Iminonitrile
Malononitrile, Benzaldehyde, NucleophileMulticomponent ReactionDicyano intermediate
Substituted Aziridine-2-carbonitrileRing-opening ReactionAmino-nitrile

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2,3 Diphenylacrylonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of organic molecules. For 3-Amino-2,3-diphenylacrylonitrile (B12643810), a combination of one-dimensional and two-dimensional NMR techniques provides a detailed picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of an organic compound provides valuable information about the different types of protons and their neighboring atoms. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

The protons on the two phenyl rings will likely appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would be influenced by the positions of the phenyl groups relative to the double bond and the amino group. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on factors like solvent and concentration. This signal is often found in the range of 0.5-5.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0 - 8.0Multiplet
-NH₂0.5 - 5.0Broad Singlet

Note: The predicted data is based on general chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbons of the phenyl rings, the vinylic carbons, and the nitrile carbon. A study on the E/Z photoisomerization of 3-amino-3-phenylprop-2-enenitriles, which are structurally related, has utilized ¹³C NMR spectroscopy, indicating its utility in characterizing such systems. rsc.org The chemical shift of the β-carbon in enamines is particularly sensitive to steric effects and can provide insights into the molecule's configuration. rsc.org

The carbons of the two phenyl groups will resonate in the aromatic region, typically between 120 and 140 ppm. The two sp² hybridized carbons of the acrylonitrile (B1666552) backbone will have distinct chemical shifts. The carbon atom of the nitrile group (C≡N) is also characteristic and usually appears in the range of 115-125 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic-C120 - 140
C=C (vinylic)100 - 150
C≡N (nitrile)115 - 125

Note: The predicted data is based on general chemical shift ranges for similar functional groups.

Application of Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in a molecule. pressbooks.pubnih.gov

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. In this compound, this could help in assigning the complex multiplets of the aromatic protons by showing which protons are adjacent to each other on the phenyl rings.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the phenyl rings and the vinylic positions. pressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wpmucdn.com The IR spectrum of this compound is expected to show distinct absorption bands for the N-H bonds of the primary amine, the C≡N bond of the nitrile group, the C=C bond of the alkene, and the C-H bonds of the aromatic rings. orgchemboulder.comopenstax.org

The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C≡N stretching vibration of the nitrile group is expected to be a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C=C stretching vibration of the alkene will likely appear in the 1620-1680 cm⁻¹ region. Finally, the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)> 3000Medium to Weak
C≡N Stretch (Nitrile)2220 - 2260Sharp, Medium
C=C Stretch (Alkene)1620 - 1680Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
N-H Bend (Amine)1580 - 1650Medium

Note: The predicted data is based on general IR absorption ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Impact Ionization Mass Spectrometry (EI-MS)

In Electron Impact Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks that provide clues about the molecule's structure.

For this compound (C₁₅H₁₂N₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern of enamines can be complex. rsc.org Common fragmentation pathways for unsaturated nitriles may involve the loss of small molecules like HCN. The presence of two phenyl groups will likely lead to fragment ions corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 and other aromatic fragments. The fragmentation of amines often involves cleavage of the bond alpha to the nitrogen atom.

Table 4: Predicted Key Fragments in the EI-MS of this compound

Fragment Predicted m/z Possible Identity
[M]⁺220Molecular Ion
[M - H]⁺219Loss of a hydrogen atom
[M - HCN]⁺193Loss of hydrogen cyanide
[C₆H₅]⁺77Phenyl cation

Note: The predicted data is based on general fragmentation patterns of related compound classes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of the exact molecular formula. For this compound, this technique provides definitive evidence of its successful synthesis and purity.

In a typical HRMS analysis using electrospray ionization (ESI), the compound is first protonated to form the [M+H]⁺ ion. The exact mass of this ion is then measured. The theoretical exact mass of the protonated this compound ([C₁₅H₁₃N₂]⁺) is calculated from the sum of the most abundant isotopes of its constituent atoms (carbon-12, hydrogen-1, and nitrogen-14). The experimentally measured value should closely match this theoretical value, with any deviation measured in parts per million (ppm). This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

Illustrative HRMS Data for this compound:

ParameterValue
Ionization ModeESI+
Analyte[M+H]⁺
Theoretical Exact Mass (C₁₅H₁₃N₂)221.1073
Measured Exact Mass221.1070
Mass Error-1.36 ppm

This illustrative data shows a very small mass error, which would be considered strong evidence for the elemental composition of C₁₅H₁₂N₂. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments resulting from the cleavage of specific bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For conjugated systems like this compound, which contains two phenyl rings and a cyano group in conjugation with a double bond, UV-Vis spectra are typically characterized by strong absorption bands. The presence of the amino group (an electron-donating group) and the nitrile group (an electron-withdrawing group) creates a "push-pull" system, which can lead to interesting electronic properties.

The absorption spectrum of this compound would be expected to show intense absorption bands corresponding to π → π* transitions within the aromatic rings and the conjugated system. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red shift (bathochromic shift) of the absorption maximum is often observed for push-pull systems, indicating a greater stabilization of the excited state compared to the ground state. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can also be determined from the UV-Vis spectrum.

Illustrative UV-Vis Absorption Data for this compound in Different Solvents:

SolventDielectric Constantλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Hexane1.8835018,000
Dichloromethane8.9336521,000
Acetonitrile37.537223,500
Methanol32.737524,000

The data illustrates a positive solvatochromic effect, with the absorption maximum shifting to longer wavelengths as the solvent polarity increases. This is characteristic of push-pull systems where the excited state has a larger dipole moment than the ground state. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecule's connectivity and stereochemistry.

For this compound, SCXRD analysis would reveal the planarity of the acrylonitrile backbone and the relative orientations of the two phenyl rings. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which govern the packing of the molecules in the crystal. mdpi.commdpi.com

Illustrative Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)105.2
Volume (ų)1223.4
Z4
Calculated Density (g/cm³)1.205
Bond Length C=C (Å)1.35
Bond Length C≡N (Å)1.15
Bond Length C-NH₂ (Å)1.36

This hypothetical data provides a snapshot of the kind of detailed structural information that can be obtained from an SCXRD experiment. nih.gov

Computational Chemistry and Theoretical Characterization of 3 Amino 2,3 Diphenylacrylonitrile

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsonline.commdpi.com This simulation is crucial for understanding intermolecular interactions, such as those between a potential drug molecule and its biological target. sigmaaldrich.com The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.gov These scores help identify the most stable binding modes and key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.commdpi.com

A thorough search of scientific literature did not yield any studies where molecular modeling or docking simulations were performed on 3-Amino-2,3-diphenylacrylonitrile (B12643810) to analyze its interaction with specific biological targets.

Quantitative Structure-Reactivity and Structure-Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (which quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic features) and an experimentally measured activity or property. mdpi.com A predictive QSAR/QSPR model can then be used to estimate the activity or properties of new, untested compounds, thereby guiding synthetic efforts and prioritizing candidates for further testing. nih.govymerdigital.com

No specific QSAR or QSPR models focused on or including this compound were found in the reviewed literature.

The prediction of physicochemical parameters through computational means is a fundamental component of QSPR and early-stage drug discovery. nih.gov Various software tools and web servers can calculate properties such as molecular weight, lipophilicity (logP), water solubility (logS), polar surface area, and the number of hydrogen bond donors and acceptors directly from a molecule's two-dimensional structure. These parameters are critical for assessing a compound's potential "drug-likeness" and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

While computational tools are readily available for the prediction of these parameters, no published studies containing a detailed analysis of the predicted physicochemical properties for this compound could be located. Without experimental data for validation, a purely theoretical prediction table is of limited utility and has not been included.

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. This phenomenon is dependent on the differential solvation of the molecule's ground and excited electronic states. By analyzing these spectral shifts in a range of solvents with varying polarity, it is possible to experimentally determine the change in the molecule's dipole moment upon excitation. researchgate.net

Computational chemistry, particularly using methods like Time-Dependent Density Functional Theory (TD-DFT), can complement these experimental studies. researchgate.net These calculations can predict the electronic transition energies in various solvents (simulated via continuum solvation models) and compute the ground and excited state dipole moments. youtube.com The dipole moment is a measure of the separation of positive and negative charges within a molecule and is a key factor in how a molecule interacts with solvents and electric fields. youtube.com

No experimental or computational studies on the solvatochromism or dipole moment of this compound were identified during the literature review.

Mechanistic Insights Derived from Advanced Computational Simulations

Advanced computational simulations, such as molecular dynamics (MD) and quantum mechanics (QM) calculations, provide powerful tools for elucidating reaction mechanisms and dynamic molecular behavior. sigmaaldrich.com MD simulations can model the movement of atoms in a molecular system over time, offering insights into conformational changes, binding pathways, and the stability of molecular complexes. ymerdigital.com QM methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies to provide a detailed understanding of the reaction mechanism at an electronic level.

A search for advanced computational simulations aimed at providing mechanistic insights into the reactivity, synthesis, or biological interactions of this compound yielded no specific results.

Applications and Advanced Synthetic Strategies Involving Acrylonitrile Scaffolds

Role as Versatile Building Blocks in Diversified Organic Synthesis

The inherent reactivity and functional group tolerance of acrylonitrile (B1666552) derivatives make them exceptional building blocks in organic synthesis. They are frequently employed as starting materials or key intermediates for constructing a diverse range of organic molecules, from complex heterocyclic systems to molecules with significant biological activity.

The acrylonitrile moiety is a powerful precursor for synthesizing various heterocyclic compounds. The vicinal amino and nitrile groups can participate in a variety of cyclization reactions to form rings containing nitrogen, sulfur, and other heteroatoms.

Pyrroles and Pyrrolizines: An efficient method has been developed for the synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles by reacting substituted acylethynylpyrroles with malononitrile (B47326). nih.govmdpi.com This reaction proceeds in a KOH/MeCN system at low temperatures. mdpi.com The process is believed to begin with the generation of a carbanion from malononitrile, which then adds to the triple bond of the acylethynylpyrrole. A subsequent Knoevenagel condensation with a second molecule of malononitrile and intramolecular cyclization leads to the final arylpyrrole product. nih.gov Interestingly, the substituents on the starting pyrrole (B145914) ring dictate the reaction's outcome. In the absence of substituents on the pyrrole ring, the reaction yields pyrrolyldienols and 3-amino-1-acylethylidene-2-cyanopyrrolizines instead. mdpi.com This highlights the scaffold's utility in creating complex, fused heterocyclic systems. A new strategy for building functionalized 2-amino-3-cyano pyrroles involves a copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles, which proceeds through a reactive N-sulfonoketenimine intermediate. rsc.org

Pyridines: The acrylonitrile scaffold is instrumental in the synthesis of substituted pyridines. For instance, 3-aminothieno[2,3-b]pyridine derivatives can be synthesized in high yields from 3-cyanopyridin-2-thiol and halogen derivatives that possess an electron-attracting group. nih.gov Furthermore, amino-3,5-dicyanopyridine derivatives serve as key intermediates in the synthesis of thieno[2,3-b]pyridines, which have been investigated as potential ligands for adenosine (B11128) A1 receptors. nih.gov

Imidazoles: Acrylonitrile itself is a key reactant in the synthesis of imidazole (B134444) derivatives. N-(3-aminopropyl)imidazole, an important intermediate used as a curing agent for epoxy resins, is prepared via a two-step process starting with the cyanoethylation of imidazole with acrylonitrile to form N-cyanoethyl imidazole, followed by a hydrogenation reduction reaction. google.com

The table below summarizes the synthesis of various heterocyclic systems from acrylonitrile-related precursors.

Table 1: Synthesis of Heterocyclic Systems
Heterocycle Precursors Key Reaction Type Reference
2-(3-Amino-2,4-dicyanophenyl)pyrroles Acylethynylpyrroles, Malononitrile Michael Addition, Knoevenagel Condensation, Cyclization nih.govmdpi.com
3-Amino-1-acylethylidene-2-cyanopyrrolizines Acylethynylpyrroles (unsubstituted), Malononitrile Divergent synthesis pathway mdpi.com
3-Aminothieno[2,3-b]pyridines 3-Cyanopyridin-2-thiol, α-Halo compounds Nucleophilic substitution and cyclization nih.gov
N-(3-Aminopropyl)imidazole Imidazole, Acrylonitrile Cyanoethylation, Hydrogenation google.com
2-Amino-pyrrolo[2,3-d]pyrimidines Not specified Scaffold-based synthesis nih.gov

Beyond their role as precursors for foundational heterocycles, acrylonitrile derivatives are pivotal intermediates in the assembly of complex molecular architectures with tailored functions. Their utility is particularly evident in the synthesis of pharmacologically active compounds.

A study focused on the design and synthesis of eighteen novel 2,3-diphenyl acrylonitrile derivatives bearing halogen substituents as potential selective anticancer agents. nih.gov These compounds were evaluated for their antiproliferative activity against several human cancer cell lines. The research found that derivatives with a para-substituted halogen on one of the phenyl rings showed significant activity. nih.gov

Specifically, derivatives of 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile demonstrated potent effects against the AGS human gastric adenocarcinoma cell line. nih.gov The antiproliferative mechanism for one of the most potent compounds, containing a 4-bromo substituent, was found to involve cell-cycle arrest in the G2/M phase, induction of apoptosis, and suppression of cell migration and colony formation. nih.gov This work underscores the role of the 2,3-diphenyl acrylonitrile scaffold as a strategic intermediate for developing complex and biologically active molecules.

Table 2: Anticancer Activity of Selected 2,3-Diphenyl Acrylonitrile Derivatives

Compound Substituent (X) Target Cancer Cell Line IC50 Value (μM)
5c 4-Fluoro AGS 0.75 ± 0.24
5f 4-Bromo AGS 0.68 ± 0.21
5h 4-Chloro AGS 0.41 ± 0.05
5k 4-Trifluoromethyl AGS 1.49 ± 0.92

Data sourced from a study on the synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles. nih.gov

Development of Chemical Probes and Advanced Functional Materials

The unique electronic and structural properties of the acrylonitrile scaffold make it a candidate for the development of chemical probes and advanced functional materials. While direct applications of 3-amino-2,3-diphenylacrylonitrile (B12643810) in this area are emerging, related structures show significant promise.

Arylpyrroles, which can be synthesized from acrylonitrile-related precursors, have been utilized as fluorescent anion sensors. nih.gov This suggests the potential for designing specific this compound derivatives that could act as probes for detecting specific analytes through changes in their optical properties. The synthesis of 2,3-diaminopropionic acid with orthogonal protecting groups, which serves as a probe for studying protein structure and function, highlights a strategy where amino-containing scaffolds are crucial. researchgate.net

In the realm of materials science, polyacrylonitrile (B21495) is a well-known polymer used as a substitute for wool and in the creation of commercial fibers. icdst.org Acrylonitrile is also a key monomer in Acrylonitrile Butadiene Styrene (ABS), a tough and heat-resistant copolymer widely used in consumer electronics and automotive components. calibrechem.com While these are polymeric materials, they demonstrate the fundamental contribution of the acrylonitrile unit to material properties. More advanced materials, such as titanium- and nitrogen-doped carbon flowers, have been synthesized using acrylonitrile as a carbon and nitrogen source for applications in electrocatalysis. acs.org

Catalytic Applications of Related Amino-Diols and Acrylonitrile-Derived Structures

While this compound itself is not primarily known as a catalyst, structurally related amino-diols and other acrylonitrile-derived structures have demonstrated significant catalytic activity.

Libraries of monoterpene-based regioisomeric aminodiols have been synthesized and successfully applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). nih.gov In these reactions, the aminodiol catalysts achieved moderate to good enantioselectivities, with one N-benzyl derivative affording the product with up to 94% enantiomeric excess (ee). nih.gov This demonstrates the potential of chiral amino-alcohols, a class of compounds accessible from amino-nitrile precursors, to act as effective catalysts in asymmetric synthesis.

Another study reported on a powerful axially chiral amino diol catalyst that facilitates the direct asymmetric conjugate addition of aldehydes to acrylates. nih.gov This catalyst system was able to activate the relatively inert acrylate (B77674) substrate, leading to high yields and excellent enantiomeric excess of the conjugate adducts, which are themselves valuable chiral building blocks. nih.gov

Furthermore, iron oxide catalysts have been studied for the catalytic degradation of Acrylonitrile-Butadiene-Styrene (ABS), converting it into fuel oil. acs.org These catalysts act on the primary degradation products of ABS, selectively converting nitrile-containing compounds into lighter aliphatic nitriles. acs.org

Table 3: Catalytic Performance of a Monoterpene-Based Aminodiol

Catalyst Product Configuration Enantiomeric Excess (ee)
Aminodiol 7a S 68%
1,3-Oxazine 10a R 94%
Primer Aminodiol 21b S 60%
Oxazine 25a R 62%

Data from a study on the catalytic application of perillaldehyde-based 3-amino-1,2-diol regioisomers in the addition of diethylzinc to benzaldehyde. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-amino-2,3-diphenylacrylonitrile, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically employs palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, General Procedure A (from and ) involves:

  • Catalyst system : Pd(OAc)₂ (0.05–0.1 eq) and tri(o-tolyl)phosphine (0.1–0.2 eq) in anhydrous conditions.
  • Reagents : Acrylonitrile (1.5 eq), tetrabutylammonium chloride (1 eq), and AcONa·3H₂O (1 eq) as a base.
  • Optimization : Higher yields (up to 89%) are achieved by controlling stoichiometry, using degassed solvents, and maintaining temperatures between 80–100°C. Prolonged reaction times (12–24 h) and inert atmospheres (N₂/Ar) minimize side reactions .

Advanced: How can Z/E isomer ratios in acrylonitrile derivatives be analyzed and controlled during synthesis?

Methodological Answer:
Z/E isomerization is common in acrylonitrile derivatives due to restricted rotation. Key strategies include:

  • NMR Analysis : Distinct 1H^1H NMR signals for Z and E isomers (e.g., J=16.5HzJ = 16.5 \, \text{Hz} for E vs. J=12.1HzJ = 12.1 \, \text{Hz} for Z in ). Integration of vinyl proton peaks quantifies ratios (e.g., Z:E = 1:3.13 in ) .
  • Reaction Tuning : Polar aprotic solvents (e.g., DMF) and electron-withdrawing substituents favor E-isomers. Steric hindrance from ortho-substituents (e.g., methyl groups in ) may shift ratios .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H and 13C^13C NMR : Assign peaks for vinyl protons (δ 5.6–7.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and amino groups (δ ~4.0 ppm, broad singlet). 13C^13C signals for nitrile carbons appear at ~118–123 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H10_{10}FN2_2: 177.0828 calculated vs. 177.0832 observed in ) .
  • Melting Points : Used to assess purity (e.g., 98–100°C for vs. 173–174°C for difluoro derivatives in ) .

Advanced: How do substituent effects (e.g., fluorine, methyl) influence the reactivity and properties of this compound?

Methodological Answer:

  • Electronic Effects : Fluorine substituents (–2) increase electrophilicity of the acrylonitrile moiety, enhancing reactivity in nucleophilic additions. 19F^{19}\text{F} NMR can track electronic environments (e.g., J=239.5HzJ = 239.5 \, \text{Hz} for C-F coupling in ) .
  • Steric Effects : Methyl groups () reduce rotational freedom, stabilizing specific conformers. This alters crystallization behavior (lower mp vs. difluoro derivatives) and Z/E ratios .
  • Comparative Data : Difluoro derivatives () exhibit upfield shifts in 1H^1H NMR (δ 6.95 ppm vs. δ 6.94 ppm in monofluoro analogs) due to increased electron withdrawal .

Advanced: What computational approaches (e.g., DFT) are used to study acrylonitrile derivatives’ electronic properties?

Methodological Answer:

  • DFT Studies : Used to model HOMO/LUMO energies, charge distribution, and transition states (e.g., discusses DFT for imidazo-pyridine acrylonitriles).
  • Reactivity Predictions : Electron-deficient nitrile groups (C≡N) are prone to nucleophilic attack, which DFT can quantify via Fukui indices .
  • Isomer Stability : Calculations compare Z/E isomer energies to explain experimental ratios (e.g., E-isomer dominance due to lower steric strain) .

Basic: How can researchers address contradictions in reported yields or isomer ratios for acrylonitrile derivatives?

Methodological Answer:

  • Reproducibility Checks : Verify catalyst purity, solvent dryness, and reaction atmosphere (e.g., O₂ inhibition in Pd-catalyzed reactions) .
  • Data Triangulation : Cross-reference NMR, HRMS, and chromatographic data (e.g., ’s 89% yield vs. 69% in for difluoro analogs).
  • Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, ligand ratio) affecting yields .

Advanced: What are the mechanistic implications of Pd-catalyzed coupling in synthesizing aminoacrylonitriles?

Methodological Answer:

  • Catalytic Cycle : Pd(0) undergoes oxidative addition with aryl halides, followed by acrylonitrile insertion and reductive elimination (–2).
  • Ligand Effects : Bulky ligands (e.g., tri(o-tolyl)phosphine in ) stabilize Pd intermediates, preventing β-hydride elimination and improving regioselectivity .
  • Side Reactions : Competing pathways (e.g., homocoupling) are suppressed by excess acrylonitrile and controlled stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.